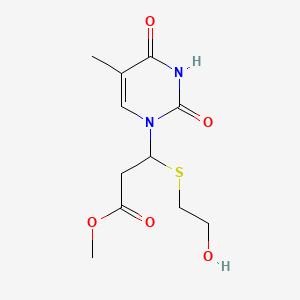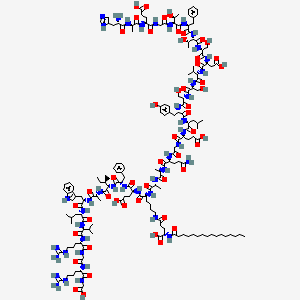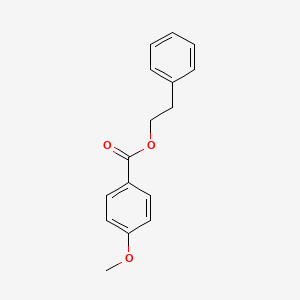
2-Phenylethyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 404075 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in neural stem cell research and has been studied for its effects on cell differentiation and neurogenesis.
Preparation Methods
The synthesis of NSC 404075 involves several steps, typically starting with the preparation of precursor molecules. The synthetic routes often include the use of specific reagents and catalysts under controlled conditions to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
NSC 404075 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like N-chlorosuccinimide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s properties.
Scientific Research Applications
NSC 404075 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a crucial role in the study of neural stem cells, aiding in the understanding of cell differentiation and neurogenesis. In medicine, NSC 404075 is being explored for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, it has industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSC 404075 involves its interaction with specific molecular targets and pathways. It is known to influence the differentiation of neural stem cells by modulating signaling pathways that regulate cell proliferation and differentiation. The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
NSC 404075 can be compared with other compounds that have similar applications in neural stem cell research. Some of these similar compounds include NSC 405020 and NSC 406030. While these compounds share some properties with NSC 404075, they differ in their specific chemical structures and mechanisms of action. NSC 404075 is unique in its ability to modulate specific signaling pathways, making it a valuable tool in scientific research.
Properties
CAS No. |
7465-97-6 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-phenylethyl 4-methoxybenzoate |
InChI |
InChI=1S/C16H16O3/c1-18-15-9-7-14(8-10-15)16(17)19-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
InChI Key |
HDZJIIWNPNQKHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



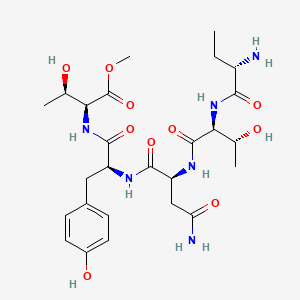
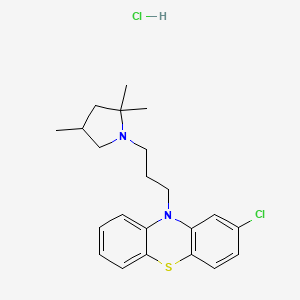

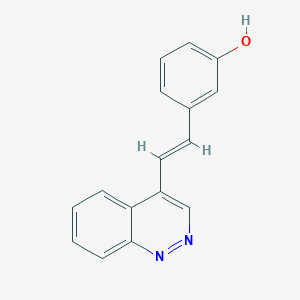
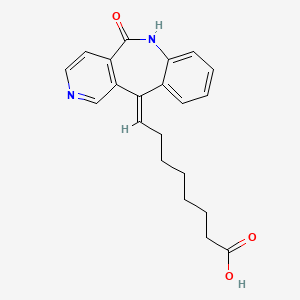
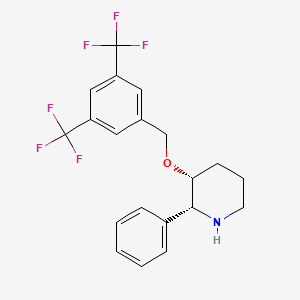
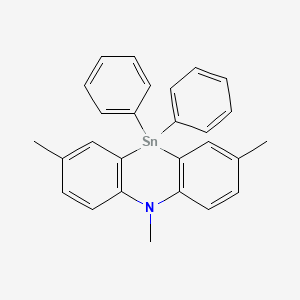
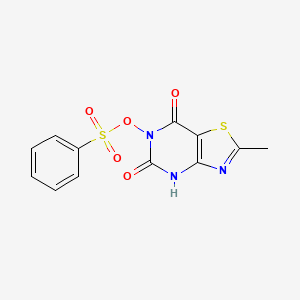
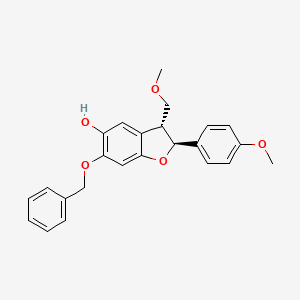
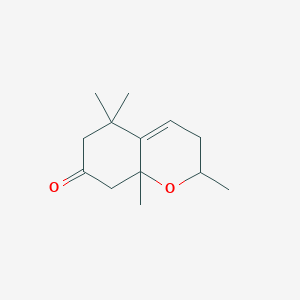
![3-{[3-(Morpholin-4-yl)propyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12788086.png)
